molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B128384
Key on ui cas rn: 158331-18-1
M. Wt: 198.06 g/mol
InChI Key: AOUSQPREWBGRAO-UHFFFAOYSA-N
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Patent
US05338740

Procedure details

To a solution of 6,7-dihydro-5H-[1]pyrindine (20 gm) and AlCl3 (56 gm) at 100° C. was added 10 mL of bromine over 2 hours, stirred an additional 15 minutes, cooled to room temperature, and poured over ice. The pH of the reaction was adjusted until it was basic with NaOH and then celite and ether were added and the mixture filtered. The filter cake was washed well with additional ether and the filtrate was extracted from the aqueous layer. The ether layer was washed with saturated aqueous NaCl solution, dried over MgSO4, filtered, and concentrated to dryness. The residue was chromatographed on silica gel using 10:1 hexane/ethyl acetate as the eluant to yield 4 gm of compound. 1H NMR (CDCl3): d 8.35 (s, 1 H), 7.60 (s, 1 H), 2.90 (m, 4 H), 2.10 (m, 2 H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Br:14]Br.[OH-].[Na+]>CCOCC>[Br:14][C:3]1[CH:2]=[N:1][C:9]2[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=CC=2CCCC12
Name
Quantity
56 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The filter cake was washed well with additional ether
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted from the aqueous layer
WASH
Type
WASH
Details
The ether layer was washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 10:1 hexane/ethyl acetate as the eluant

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NC=2CCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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